![molecular formula C25H29N3O3 B4263522 N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4263522.png)
N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide
説明
N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide, also known as EKI-785, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications.
作用機序
N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide works by binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling pathways. This leads to the inhibition of cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the phosphorylation of EGFR and downstream signaling molecules, such as AKT and ERK. In addition, N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells.
実験室実験の利点と制限
One of the main advantages of N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide for lab experiments is its specificity for the EGFR kinase domain, which allows for targeted inhibition of the EGFR signaling pathway. In addition, N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a cancer therapeutic. However, one limitation of N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide is its relatively low potency compared to other EGFR inhibitors, which may limit its efficacy in certain cancer types.
将来の方向性
There are several potential future directions for the study of N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide. One area of research could focus on the development of more potent analogs of N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide that could be used in combination with other cancer treatments to enhance their efficacy. Another area of research could focus on the identification of biomarkers that could be used to predict which patients would benefit most from N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide treatment. Finally, further preclinical and clinical studies will be needed to fully evaluate the safety and efficacy of N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide as a cancer therapeutic.
科学的研究の応用
N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of cancer cells by targeting the epidermal growth factor receptor (EGFR) signaling pathway, which is known to play a key role in cancer cell proliferation and survival. In addition, N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-(3-propoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-2-14-31-20-7-5-6-19(17-20)24-18-22(21-8-3-4-9-23(21)27-24)25(29)26-10-11-28-12-15-30-16-13-28/h3-9,17-18H,2,10-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDLCKKATDSACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]-2-(3-propoxyphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




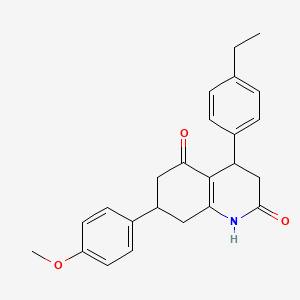

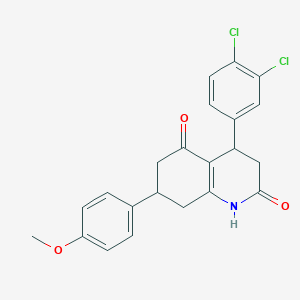
![7-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4263468.png)
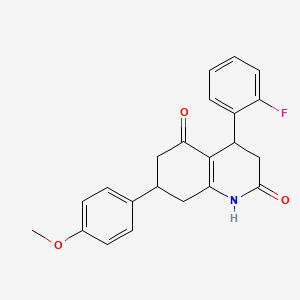
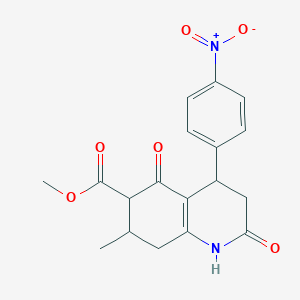
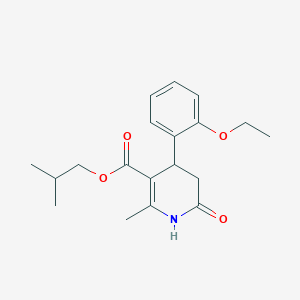
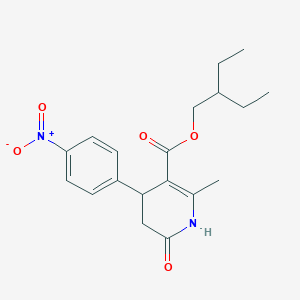
![3-(4-fluorophenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4263515.png)
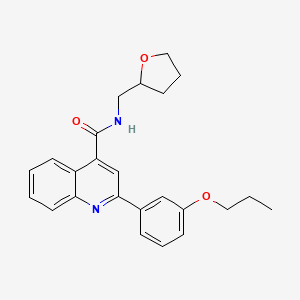
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4263530.png)
![N-cyclohexyl-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4263538.png)
![2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4263542.png)